2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide
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Overview
Description
2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is a complex organic compound with a unique structure that includes a chloro group, a cyano group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a substituted benzamide with a cyano-containing intermediate, followed by cyclization and chlorination steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyano-5-oxo-1-pentyl-1,5-dihydro-2H-pyrido[1,2-a]pyrimidin-2-ylidene)benzamide
- 2-chloro-N-(3-cyano-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene)acetamide
Uniqueness
2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
847268-51-3 |
---|---|
Molecular Formula |
C24H20ClN5O2 |
Molecular Weight |
445.9g/mol |
IUPAC Name |
2-chloro-N-(5-cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide |
InChI |
InChI=1S/C24H20ClN5O2/c1-2-3-7-13-30-21(28-23(31)17-9-4-5-10-19(17)25)16(15-26)14-18-22(30)27-20-11-6-8-12-29(20)24(18)32/h4-6,8-12,14H,2-3,7,13H2,1H3 |
InChI Key |
VLLQKUDJHDZZSN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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